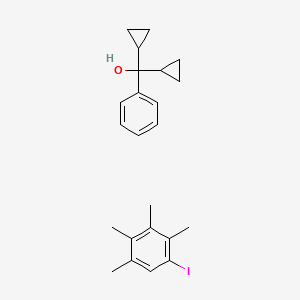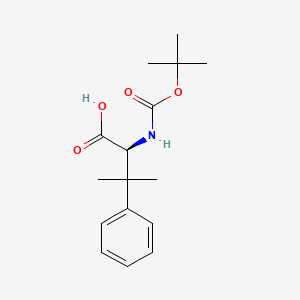
(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid can then be purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives may undergo such transformations.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Major Products Formed
Deprotection: The major product is the free amino acid after removal of the Boc group.
Substitution: Formation of amides or peptides, depending on the reactants used.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid primarily involves its role as a protected amino acid. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-methyl-3-phenylbutanoic acid: The unprotected form of the compound.
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: A similar compound with a different side chain.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a phenyl-substituted butanoic acid backbone. This combination of features makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12(13(18)19)16(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
NWPYPMKFDWKQEJ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


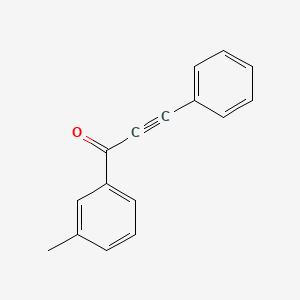
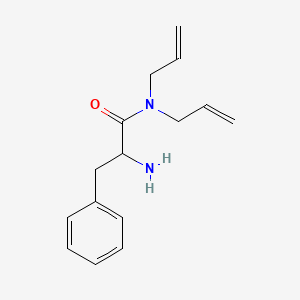

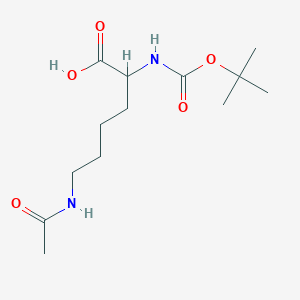
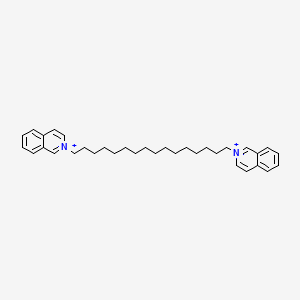
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
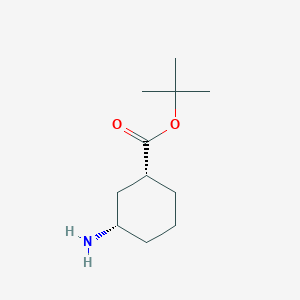
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)

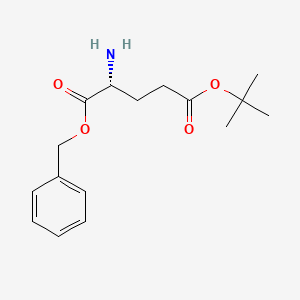

![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
